molecular formula C18H17ClN4O2 B2753907 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-65-3

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2753907
CAS No.: 866846-65-3
M. Wt: 356.81
InChI Key: YTEJKTOUEUKNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and has been used in various fields such as medicinal chemistry and material science .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a planar and aromatic ring. It also has a chlorophenyl group, an ethoxyphenyl group, and a carboxamide group attached to it. These groups can significantly influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the chlorophenyl and ethoxyphenyl groups could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activities

Triazole derivatives, including structures similar to 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and tested for various biological activities. The synthesis approaches often involve multistep reactions, starting from simple precursors, to obtain the target compound with desired substituents. These synthetic strategies are pivotal for creating libraries of compounds for biological screening.

For instance, compounds with the triazole moiety have been investigated for their antimicrobial activities. Novel triazole derivatives have demonstrated significant efficacy against a range of microorganisms, suggesting their potential as antimicrobial agents. This is exemplified by the work of Bektaş et al. (2007), where some newly synthesized triazole derivatives showed good to moderate activities against tested microorganisms (Bektaş et al., 2007).

Another area of interest is the investigation of triazole derivatives for their antitumor properties. The structural versatility of triazole compounds allows for the exploration of their interactions with biological targets, potentially leading to the discovery of new anticancer agents. Additionally, the synthesis of triazole-containing compounds and their subsequent biological evaluation contribute to the understanding of structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

Antibacterial and Cytotoxic Activities

The antibacterial and cytotoxic activities of triazole derivatives have been a focus of recent studies. For example, novel β-carboline derivatives possessing a 1,2,3-triazole ring have shown promising cytotoxic activity against cancer cell lines, as well as excellent antibacterial activity. Such findings indicate the potential of triazole derivatives in developing dual-function agents for cancer therapy and infection control (Salehi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions would depend on the specific application of the compound. For instance, if it’s used as a drug, future directions could involve optimizing its structure to improve its efficacy and safety .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEJKTOUEUKNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.